2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOAKSYPFZFHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379572 | |
| Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128306-96-7 | |
| Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation
A widely adopted method involves Friedel-Crafts acylation, where 3-(trifluoromethyl)benzene reacts with methylsulfonyl acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at low temperatures (0–5°C) to minimize side reactions such as over-acylation or decomposition of the trifluoromethyl group. The reaction proceeds via electrophilic aromatic substitution, with the Lewis acid activating the acetyl chloride to form an acylium ion.
Key reaction parameters :
-
Catalyst loading : 1.2 equivalents of AlCl₃ relative to the acetyl chloride.
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Solvent : Anhydrous dichloromethane or nitrobenzene.
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Yield : 68–75% under optimized conditions.
Post-reaction workup includes quenching with ice-cold water, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Sulfonylation of Phenyl Ethanone Intermediates
An alternative route involves sulfonylation of 1-(3-(trifluoromethyl)phenyl)ethanone using methylsulfonyl chloride. This two-step process first synthesizes the ethanone intermediate via Friedel-Crafts acylation of benzene with acetyl chloride, followed by trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃). The sulfonylation step requires inert conditions (argon atmosphere) and a base such as triethylamine to scavenge HCl byproducts.
Reaction conditions :
-
Temperature : 0°C during sulfonylation to prevent exothermic side reactions.
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Molar ratio : 1:1.1 (ethanone intermediate : methylsulfonyl chloride).
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Yield : 62–70% after recrystallization from ethanol/water.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and efficiency. Continuous flow reactors enable precise control over residence time and temperature, critical for exothermic sulfonylation steps. A representative setup involves:
| Parameter | Value |
|---|---|
| Reactor type | Tubular microreactor |
| Residence time | 2–3 minutes |
| Temperature | 5°C |
| Catalyst | BF₃·Et₂O (0.5 mol%) |
| Throughput | 50 kg/day |
This method reduces impurity formation (<2%) compared to batch processes and enhances reproducibility.
Purification Techniques
Crude product purification employs fractional distillation under reduced pressure (10–15 mmHg) to separate unreacted starting materials. Final purification uses recrystallization from a hexane/ethyl acetate mixture, yielding >99% purity as confirmed by HPLC.
Analytical Validation
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the ethanone moiety and orthogonal orientation of the trifluoromethyl group relative to the aromatic ring.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Friedel-Crafts | 68–75 | 98 | Moderate | 120–150 |
| Sulfonylation | 62–70 | 99 | High | 90–110 |
| Continuous Flow | 78–82 | 99.5 | Very High | 70–85 |
Continuous flow synthesis offers the best balance of yield, purity, and cost-efficiency for industrial applications.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is utilized as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block in drug development.
Case Study: Synthesis of Anticancer Agents
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, researchers synthesized a series of compounds based on this structure and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents.
Biomedicine
In biomedicine, this compound is explored for its biological activities, including anti-inflammatory and analgesic effects. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers | |
| Analgesic | Pain relief in animal models | |
| Cytotoxicity | Inhibition of cancer cell growth |
Chemical Reagent
As a chemical reagent, this compound is employed in laboratory settings for various synthetic processes. It serves as an intermediate in the synthesis of other complex molecules.
Application Examples
- Synthesis of Sulfonamides : This compound can be used to produce sulfonamide antibiotics, which are crucial in treating bacterial infections.
- Research Applications : Utilized in R&D for developing new chemical entities with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methylsulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Electronic Effects : The target compound’s methylsulfonyl group significantly increases ketone electrophilicity compared to sulfanyl-containing analogs, impacting reactivity in nucleophilic additions .
Solubility : Piperazine and pyridine derivatives exhibit improved aqueous solubility under acidic conditions due to protonatable nitrogen atoms, unlike the target compound .
Safety Profile : Sulfonyl-containing compounds like the target and pyridinyl derivative share irritant properties (R34), whereas sulfanyl analogs may have reduced dermal toxicity .
Biological Activity
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, also known as CAS Number 128306-96-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and implications for pharmaceutical applications.
- Molecular Formula : C10H9F3O3S
- Molecular Weight : 266.237 g/mol
- Physical State : Solid
- Melting Point : Approximately 55 °C
- Purity : >98% .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Efficacy Against Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μg/mL |
| Enterococcus faecalis | 62.5 μg/mL |
| Escherichia coli | 31.25 μg/mL |
The compound demonstrated bactericidal action, inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production .
The mechanism by which this compound exerts its effects appears to involve the disruption of cellular processes in bacteria. The compound's sulfonyl group is believed to interfere with key metabolic pathways, leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against multiple strains of bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus, with a MIC of 15.625 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Biotransformation and Synthesis
Another research effort focused on the biotransformation of related compounds using recombinant E. coli strains. The study highlighted the potential for using biocatalysis to produce derivatives of this compound with enhanced biological activity .
Safety Profile
While the compound shows promising biological activity, safety data indicate that it can cause skin and eye irritation upon contact. Appropriate safety measures should be taken when handling this compound in laboratory settings .
Q & A
Q. What are the standard synthetic routes for preparing 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone?
The compound can be synthesized via sequential functionalization of aromatic precursors. A common approach involves:
- Friedel-Crafts acylation : Introducing the ethanone group to a substituted benzene ring using acyl halides and Lewis acids (e.g., AlCl₃) .
- Sulfonation : Subsequent oxidation of a methylthio group to a methylsulfonyl group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
- Halogenation : Bromination of intermediates to enable cyclization or coupling reactions, as seen in related trifluoromethylphenyl ethanone derivatives .
Q. How is this compound characterized structurally in academic research?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F signals near -60 ppm .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming sulfonyl and ketone geometries .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfonation steps in its synthesis?
Yield optimization involves:
- Catalyst screening : Testing alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) improve sulfonation efficiency by stabilizing intermediates .
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track sulfonyl group formation and terminate reactions at optimal conversion .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 3’-methoxy-2,2,2-trifluoroacetophenone) to identify shifts caused by electron-withdrawing groups .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict ¹³C NMR chemical shifts and validate experimental results .
- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .
Q. How does the methylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
- Electrophilicity : The sulfonyl group enhances electrophilic character at the ketone, enabling nucleophilic additions (e.g., Grignard reactions) for drug precursor synthesis .
- Metabolic stability : Sulfonyl groups reduce oxidative metabolism in vivo, improving pharmacokinetic profiles in lead compounds .
- Crystallinity : Strong intermolecular dipole interactions (C=O and S=O) facilitate crystallization, aiding in polymorph screening during formulation .
Q. What methodologies are used to assess environmental hazards of this compound?
- Aquatic toxicity assays : Test effects on Daphnia magna or algae to determine LC₅₀ values under OECD guidelines .
- Degradation studies : Monitor hydrolysis/photolysis rates in simulated environmental conditions (pH 7–9, UV light) .
- Bioaccumulation modeling : Use software like EPI Suite to predict log Kow and BCF values, critical for regulatory compliance .
Physicochemical Properties and Experimental Design
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | 509.7°C (predicted) | ACD/Labs |
| Density | 1.242 g/cm³ | Experimental |
| Log P (Octanol-Water) | 2.8 (calculated) | PubChem |
| pKa | ~-1.5 (sulfonyl group) | Computational |
Application Note : These properties guide solvent selection (e.g., high-boiling solvents like DMF for high-temperature reactions) and purification strategies (e.g., recrystallization from ethanol/water mixtures) .
Addressing Data Gaps in Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
